molecular formula C11H10BrNO3 B595361 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester CAS No. 153501-30-5

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B595361
CAS No.: 153501-30-5
M. Wt: 284.109
InChI Key: YULOKRNQEYIONX-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry

Scientific Research Applications

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester has several scientific research applications:

Future Directions

Indole derivatives, such as this compound, are a significant area of research due to their prevalence in natural products and drugs . The development of novel methods of synthesis for these compounds is a current focus in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester typically involves the bromination of 3-hydroxy-1H-indole-2-carboxylic acid ethyl ester. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the indole ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is unique due to the presence of both a bromine atom and a hydroxyl group on the indole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULOKRNQEYIONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715631
Record name Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153501-30-5
Record name Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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